![molecular formula C22H18ClN3O2S B5129006 N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B5129006.png)
N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamate they need to survive, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in cell proliferation and an increase in cell death. It has also been shown to have an effect on the tumor microenvironment, leading to a decrease in inflammation and an increase in immune cell infiltration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CB-839 in lab experiments is its selectivity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, the complex synthesis method and high cost of CB-839 may limit its use in some experiments.
Future Directions
There are several potential future directions for research on CB-839, including:
1. Investigating the use of CB-839 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Exploring the potential of CB-839 as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases.
3. Studying the mechanisms of resistance to CB-839 and developing strategies to overcome it.
4. Investigating the potential of CB-839 as a biomarker for predicting response to cancer treatment.
Conclusion:
CB-839 is a promising therapeutic agent that has shown significant potential in preclinical studies and is currently being investigated in clinical trials. Its selectivity for glutaminase makes it a useful tool for studying the role of glutamine metabolism in cancer cells, and there are several potential future directions for research on this compound.
Synthesis Methods
CB-839 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
CB-839 has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including those that are resistant to current treatment options. CB-839 is being investigated in clinical trials for the treatment of several types of cancer, including renal cell carcinoma, triple-negative breast cancer, and non-small cell lung cancer.
properties
IUPAC Name |
N-[4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-3-2-4-16(13-14)21(28)24-18-9-11-19(12-10-18)25-22(29)26-20(27)15-5-7-17(23)8-6-15/h2-13H,1H3,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSWUIEAJLIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]-3-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.